

3-Chloro-2-methylbenzaldehyde CAS number and properties

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Compound of Interest

Compound Name: 3-Chloro-2-methylbenzaldehyde

Cat. No.: B1590165

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Technical Guide: 3-Chloro-2-methylbenzaldehyde

CAS Number: 874-27-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloro-2-methylbenzaldehyde**, a key aromatic aldehyde intermediate. It details its chemical and physical properties, safety and handling guidelines, spectroscopic data, and a representative synthetic protocol. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

3-Chloro-2-methylbenzaldehyde is a white to off-white solid at room temperature.[1] Its core structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a formyl (aldehyde) group. The relative positions of these substituents significantly influence the compound's reactivity and physical properties.

Table 1: Physical and Chemical Properties of 3-Chloro-2-methylbenzaldehyde



| Property | Value | Source(s) |
|---------------------|---|-----------|
| CAS Number | 874-27-1 | [1][2][3] |
| Molecular Formula | C ₈ H ₇ CIO | [1][2][4] |
| Molecular Weight | 154.59 g/mol | [3][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 31 °C | [1] |
| Boiling Point | 100-105 °C (at 14 Torr) | [1] |
| Density (Predicted) | 1.195 ± 0.06 g/cm³ | [1] |
| Solubility | No specific data is available. However, based on its structure and the properties of similar compounds like 3- methylbenzaldehyde, it is expected to be soluble in non- polar organic solvents and have low solubility in water.[5] | N/A |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Source(s) |
|--|--------|-----------|
| XLogP3 | 2.4 | [3] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [3] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Rotatable Bonds | 1 | [4] |

Safety and Handling



3-Chloro-2-methylbenzaldehyde is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

| Pictogram | GHS07 (Exclamation Mark) | |
|-------------------|--|--|
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] | |
| Storage | Store at 2-8°C under a nitrogen atmosphere.[1] | |

Synthesis and Reactivity

A common and effective method for the synthesis of **3-Chloro-2-methylbenzaldehyde** and its derivatives is through directed ortho-lithiation. This strategy utilizes a directing group to selectively deprotonate the aromatic ring at a position adjacent to it, allowing for the introduction of various electrophiles. In this case, the aldehyde is first protected as a **1**,3-dioxolane, which also serves as the directing group.

Experimental Protocol: Synthesis via Directed ortho-Lithiation

This protocol is based on the general principles of directed ortho-lithiation of protected benzaldehydes.

Step 1: Protection of 3-Chlorobenzaldehyde

- To a solution of 3-chlorobenzaldehyde and ethylene glycol (1.2 equivalents) in toluene, add a catalytic amount of p-toluenesulfonic acid.
- Heat the mixture to reflux with a Dean-Stark apparatus to remove water.



- Monitor the reaction by TLC or GC until the starting material is consumed.
- Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield 2-(3-chlorophenyl)-1,3-dioxolane, which can be purified by distillation or chromatography if necessary.

Step 2: Directed ortho-Lithiation and Methylation

- Dissolve 2-(3-chlorophenyl)-1,3-dioxolane in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
- Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the aryllithium species.
- Stir the mixture at -78 °C for 1-2 hours.
- Add methyl iodide (1.2 equivalents) dropwise to the solution.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- · Quench the reaction by the slow addition of water.

Step 3: Deprotection to **3-Chloro-2-methylbenzaldehyde**

- To the reaction mixture from Step 2, add a dilute aqueous solution of hydrochloric acid (e.g., 2 M HCl).
- Stir the mixture vigorously at room temperature. The deprotection can be accelerated by gentle heating.
- Monitor the hydrolysis of the acetal by TLC or GC.
- Once the reaction is complete, extract the product with an organic solvent such as diethyl ether or ethyl acetate.



- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield 3-Chloro-2-methylbenzaldehyde.



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Caption: Synthetic pathway for **3-Chloro-2-methylbenzaldehyde**.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Chloro-2-methylbenzaldehyde**. Experimental data, including ¹H NMR, ¹³C NMR, IR, and mass spectra, are available in various databases.

Table 4: Summary of Available Spectroscopic Data

| Technique | Database/Source | Key Information |
|--|--------------------------|--|
| ¹ H NMR & ¹³ C NMR | PubChem, Vendor websites | Spectra available for structural confirmation. |
| Infrared (IR) Spectroscopy | PubChem | Vapor phase IR spectrum available, showing characteristic C=O and C-H stretches. |
| Mass Spectrometry (MS) | PubChem | GC-MS data available for molecular weight confirmation and fragmentation analysis. |



Applications in Research and Development

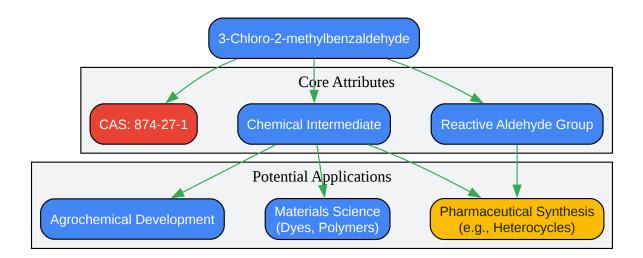
3-Chloro-2-methylbenzaldehyde is a valuable intermediate in organic synthesis. Its utility stems from the presence of three distinct functional handles: the reactive aldehyde, the chloro substituent which can participate in cross-coupling reactions, and the methyl group which can be further functionalized.

- Pharmaceutical Synthesis: Benzaldehyde derivatives are fundamental building blocks for a
 wide range of pharmaceuticals. For instance, the related 2-methylbenzaldehyde is used in
 the synthesis of quinazolinone derivatives, a class of compounds with sedative-hypnotic and
 anticonvulsant activities.[6] 3-Chloro-2-methylbenzaldehyde can be similarly employed to
 create novel, substituted heterocyclic scaffolds for drug discovery programs.
- Agrochemicals: The synthesis of pesticides and herbicides often involves halogenated aromatic intermediates. The structural motifs present in 3-Chloro-2-methylbenzaldehyde make it a potential precursor for new crop protection agents.
- Materials Science: Aromatic aldehydes are used in the synthesis of dyes, pigments, and polymers. The specific substitution pattern of this compound can be exploited to fine-tune the properties of these materials.

Biological Activity

There is currently a lack of publicly available data on the specific biological activities or signaling pathway interactions of **3-Chloro-2-methylbenzaldehyde**. However, substituted benzaldehyde derivatives are known to exhibit a wide range of biological effects. For example, derivatives of other chloro-substituted benzaldehydes have been investigated for antimicrobial and anticancer properties.[7] Furthermore, some aromatic aldehydes from natural sources have been evaluated as potential inhibitors of enzymes like the SARS-CoV-2 3C-like protease. [8] These studies suggest that **3-Chloro-2-methylbenzaldehyde** and its derivatives could be of interest for biological screening and lead optimization in drug discovery.





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Caption: Key attributes and applications of the compound.

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